molecular formula C18H15BO3 B123525 Triphenyl borate CAS No. 1095-03-0

Triphenyl borate

Cat. No. B123525
CAS RN: 1095-03-0
M. Wt: 290.1 g/mol
InChI Key: MDCWDBMBZLORER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl borate, often abbreviated to BPh3, is a chemical compound with the formula B(C6H5)3 . It is a white crystalline solid and is both air and moisture sensitive, slowly forming benzene and triphenylboroxine . It is soluble in aromatic solvents .


Synthesis Analysis

Triphenyl borate was first synthesized in 1922 . It is typically made with boron trifluoride diethyl etherate and the Grignard reagent, phenylmagnesium bromide . The reaction can be represented as follows:

Triphenyl borate can also be synthesized on a smaller scale by the thermal decomposition of trimethylammonium tetraphenylborate .


Molecular Structure Analysis

The core of the compound, BC3, has a trigonal planar structure . The phenyl groups are rotated at about a 30° angle from the core plane .


Chemical Reactions Analysis

Triphenyl borate has been used in various chemical reactions. For instance, it has been used as a catalyst in multicomponent aziridination of aldehydes, hetero-Diels-Alder reactions, Mukaiyama aldol condensation, cross-metathesis of alkenes with 3-nitropropene, asymmetric Claisen rearrangement of unactivated allyl vinyl ethers, ethoxylation, and asymmetric aziridination of imines .


Physical And Chemical Properties Analysis

Triphenyl borate has a molar mass of 242.12 g/mol . It appears as white crystals . It has a melting point of 142 °C and a boiling point of 203 °C . It is insoluble in water .

Scientific Research Applications

1. Synthesis of Boron Subnaphthalocyanines

  • Summary of Application: Triphenyl borate is used as a macrocyclic templating reagent to synthesize unsubstituted boron subnaphthalocyanines (BsubNcs). This method avoids the formation of random bay-position halogenated BsubNc by-products .
  • Methods of Application: The method involves computing the Lewis acidity of boron templating reagents using the fluoride ion affinity method and determining the Lewis basicity of the macrocyclic precursor using a boron trifluoride affinity scale .
  • Results or Outcomes: The balancing of these parameters enabled multiple methods for the synthesis of unsubstituted BsubNc. The study isolated the axially fluorinated and axially pentafluorophenoxylated BsubNcs and characterized their photophysical and electrochemical properties .

2. Chemosterilant Activity Against Cochliomyia Hominivorax

  • Summary of Application: Triphenyl borate has chemosterilant activity against Cochliomyia hominivorax .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

3. Inhibitor of Urease of Klebsiella Aerogenes

  • Summary of Application: Triphenyl borate is used as a competitive inhibitor of urease of Klebsiella aerogenes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Development of Carbon Nanomaterials

  • Summary of Application: Triphenyl borate is used as a boron-based precursor in the chemical vapor deposition for the development of carbon nanomaterials .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: These carbon nanomaterials have applications in oxygen reduction reaction, hydrogen storage, transparent conducting films, and fluoride shuffle batteries .

5. Multicomponent Aziridination of Aldehydes

  • Summary of Application: Triphenyl borate is used in the multicomponent aziridination of aldehydes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Development of Birefringent Materials

  • Summary of Application: Triphenyl borate is used in the development of birefringent materials with high optical anisotropy. These materials have significant scientific and technological significance in modern optoelectronics for manipulating light polarization .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: A new bimetallic borate Sr2Cd4(B2O5)3 with near-parallel arrangement of π-conjugated [B2O5] units was discovered. This material demonstrates a large birefringence of 0.102 at 532 nm .

7. Hetero-Diels-Alder Reactions and Mukaiyama Aldol Condensation

  • Summary of Application: Triphenyl borate is used in Hetero-Diels-Alder reactions and Mukaiyama aldol condensation .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

8. Cross-Metathesis of Alkenes with 3-Nitropropene

  • Summary of Application: Triphenyl borate is used in the cross-metathesis of alkenes with 3-nitropropene .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

Triphenyl borate is classified as a flammable solid . It is toxic if swallowed, inhaled, or in contact with skin . It causes serious eye damage and skin irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Triphenyl borate has been used in the hydrocyanation of butadiene to adiponitrile, a nylon intermediate . It can be used to make triarylborane amine complexes, such as pyridine-triphenylborane . Triarylborane amine complexes are used as catalysts for the polymerization of acrylic esters . The future of borates lies in the capability of the microscopic units to produce a large bandgap, polarizability anisotropy, and hyperpolarizability .

properties

IUPAC Name

triphenyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BO3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCWDBMBZLORER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148955
Record name Boric acid, triphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Triphenyl borate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21789
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Triphenyl borate

CAS RN

1095-03-0
Record name Phenyl borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyl borate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyl borate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Boric acid, triphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Triphenyl borate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5KDR369FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triphenyl borate
Reactant of Route 2
Triphenyl borate
Reactant of Route 3
Triphenyl borate
Reactant of Route 4
Triphenyl borate
Reactant of Route 5
Triphenyl borate
Reactant of Route 6
Triphenyl borate

Citations

For This Compound
386
Citations
T Yim, SH Jang, YK Han - Journal of Power Sources, 2017 - Elsevier
… We propose the use of a bi-functional additive of triphenyl borate (TPB) for improvement of the safety and electrochemical performance of Ni-rich cathode materials. First, TPB removes …
Number of citations: 50 www.sciencedirect.com
MA Lenskii, EE Shul'ts, AA Androshchuk… - Russian journal of …, 2009 - Springer
… The goal of the present work was to synthesize pure triphenyl borate (I) and examine its reaction with 1,3,5-trioxane (II) as a model process in the preparation of heat-resistant …
Number of citations: 16 link.springer.com
T Colclough, W Gerrard, MF Lappert - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… , triphenyl borate forms 1 : 1 addition compounds with pyridine, quinoline, and monoethylamine ; ability of triphenyl borate to co-… Triphenyl borate and the phenoxyboron chlorides were …
Number of citations: 29 pubs.rsc.org
CC Chang, KY Lee, HY Lee, YH Su, LJ Her - Journal of Power Sources, 2012 - Elsevier
… Alkyl- and phenyl-substituted borate anion receptors, triphenyl borate (TPB) and trimethyl borate (TMB), … Triphenyl borate (TPB) shows formation of a thick SEI which hampers Li + flow. …
Number of citations: 24 www.sciencedirect.com
SA Ghorpade, DN Sawant, N Sekar - Tetrahedron, 2018 - Elsevier
… Herein we report triphenyl borate as a new catalyst for synthesis of amides by catalytic condensation of carboxylic acids and amines. Our protocol is applicable for synthesis of wide …
Number of citations: 17 www.sciencedirect.com
H Lu, F Zeng, Y Ma, M Liu, B Zhou, Z Zhang… - Materials Today …, 2023 - Elsevier
Triphenyl borate (TPB) was attempted to introduce into lithium-ion batteries (LIBs) as a novel electrolyte additive. The effects of the additive on the electrolyte properties and …
Number of citations: 1 www.sciencedirect.com
M Nanjo, K Matsudo, K Mochida - Inorganic Chemistry Communications, 2003 - Elsevier
The germyl borate 1 was prepared by the reaction of triphenylborane with an excess of unsolvated triethylgermyllithium in a hexane/benzene mixed solvent. The polymeric structure of 1 …
Number of citations: 8 www.sciencedirect.com
KM Park, GB Schuster - The Journal of Organic Chemistry, 1992 - ACS Publications
Results The synthesis of borate 1 has already been reported, 3 borates 2 and 3 were prepared by an analogous procedure starting from (4-fluorophenyl) acetylene and (4-…
Number of citations: 12 pubs.acs.org
JD Wilkey, GB Schuster - Journal of the American Chemical …, 1991 - ACS Publications
… Irradiation of tetramethylammonium (p-biphenylyl)triphenylborate in oxygen-free acetonitrile solution gives tetramethylammonium 2,5,7,7-tetraphenyl-7-boratabicyclo[4.1.0]hepta-2,4…
Number of citations: 45 pubs.acs.org
KD Klika, SK Mishra, SR Chaudhari… - Tetrahedron …, 2014 - Elsevier
… for triphenyl borate, δ B 8.76 ppm for the complex) and that the addition of triphenyl borate is … from the calculated chemical shifts of triphenyl borate, boron trifluoride diethyl etherate, and …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.